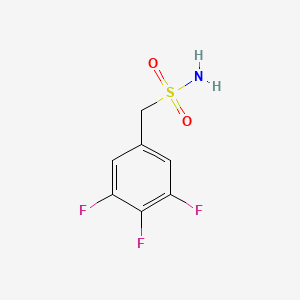

(3,4,5-Trifluorophenyl)methanesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6F3NO2S |

|---|---|

Molecular Weight |

225.19 g/mol |

IUPAC Name |

(3,4,5-trifluorophenyl)methanesulfonamide |

InChI |

InChI=1S/C7H6F3NO2S/c8-5-1-4(3-14(11,12)13)2-6(9)7(5)10/h1-2H,3H2,(H2,11,12,13) |

InChI Key |

DTEXENBNPAJUCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,5 Trifluorophenyl Methanesulfonamide and Analogues

Established Synthetic Pathways for Arylmethanesulfonamides

The formation of the bond between an aryl group and a methanesulfonamide (B31651) moiety is a cornerstone of many synthetic campaigns in medicinal and materials chemistry. Two principal strategies have emerged as reliable methods for the preparation of this class of compounds: direct sulfonylation and metal-catalyzed cross-coupling reactions.

Direct Sulfonylation Approaches

Direct sulfonylation is a widely employed and classical method for the synthesis of arylmethanesulfonamides. This approach typically involves the reaction of an arylamine with a methanesulfonyl halide, most commonly methanesulfonyl chloride, in the presence of a base. The base serves to neutralize the hydrogen halide byproduct generated during the reaction, driving the equilibrium towards product formation.

The general reaction scheme for the direct sulfonylation of an aniline is as follows:

ArNH₂ + CH₃SO₂Cl + Base → ArNHSO₂CH₃ + [Base-H]⁺Cl⁻

Commonly used bases include pyridine, triethylamine, and other non-nucleophilic organic amines. The choice of solvent is also crucial and is often an aprotic solvent such as dichloromethane, chloroform, or tetrahydrofuran. The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating.

A key consideration in this approach is the nucleophilicity of the arylamine. Electron-withdrawing substituents on the aromatic ring, such as fluorine atoms, can decrease the nucleophilicity of the amine, potentially requiring more forcing reaction conditions or the use of a stronger base to achieve high yields.

Metal-Catalyzed Coupling Reactions in Sulfonamide Synthesis

In recent years, metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-nitrogen bonds, including the N-aryl bond in arylsulfonamides. Palladium- and copper-catalyzed reactions are the most prominent in this category.

A representative scheme for a palladium-catalyzed N-arylation of methanesulfonamide is:

Ar-X + H₂NSO₂CH₃ + [Pd-catalyst] + Ligand + Base → ArNHSO₂CH₃ + HX + [Base-H]⁺

Where Ar-X is an aryl halide (X = Br, I) or triflate. The choice of catalyst (e.g., [Pd(allyl)Cl]₂) and ligand (e.g., t-BuXPhos) is critical for achieving high efficiency and broad substrate scope. organic-chemistry.org This approach can be particularly useful for constructing N-arylsulfonamides and avoids the use of potentially genotoxic reagents like sulfonyl chlorides. organic-chemistry.org

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative to palladium-based systems. These reactions typically employ a copper(I) salt as the catalyst and are often performed at elevated temperatures.

Targeted Synthesis of (3,4,5-Trifluorophenyl)methanesulfonamide

The targeted synthesis of this compound can be effectively planned and executed using the principles of direct sulfonylation, a robust and well-understood synthetic transformation.

Precursor Selection and Reaction Stoichiometry

The most direct and logical synthetic route to this compound involves the reaction of 3,4,5-trifluoroaniline with methanesulfonyl chloride.

Precursors:

| Precursor Name | Chemical Structure | Role in Reaction |

| 3,4,5-Trifluoroaniline | F₃C₆H₂NH₂ | Aryl amine nucleophile |

| Methanesulfonyl Chloride | CH₃SO₂Cl | Electrophilic sulfonating agent |

| Pyridine (or Triethylamine) | C₅H₅N (or (C₂H₅)₃N) | Base |

| Dichloromethane | CH₂Cl₂ | Aprotic solvent |

Reaction Stoichiometry:

The stoichiometry of the reaction is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. Typically, a slight excess of the sulfonating agent, methanesulfonyl chloride, is used to ensure complete consumption of the starting aniline. The base is generally used in at least a stoichiometric amount to neutralize the hydrochloric acid formed during the reaction, and often a slight excess is employed to facilitate the reaction.

A general stoichiometric ratio would be:

3,4,5-Trifluoroaniline: 1.0 equivalent

Methanesulfonyl Chloride: 1.1 - 1.2 equivalents

Pyridine or Triethylamine: 1.2 - 1.5 equivalents

Optimization of Reaction Parameters and Yield

To achieve a high yield of this compound, several reaction parameters can be optimized.

Key Reaction Parameters and Their Effects:

| Parameter | Typical Range | Effect on Reaction |

| Temperature | 0 °C to room temperature | Lower temperatures can help control exothermicity and minimize side reactions. The decreased nucleophilicity of 3,4,5-trifluoroaniline may necessitate allowing the reaction to proceed at room temperature for an extended period. |

| Reaction Time | 2 to 24 hours | The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time. |

| Order of Addition | Methanesulfonyl chloride added to a solution of the aniline and base | This order of addition helps to maintain a low concentration of the highly reactive sulfonyl chloride, which can minimize the formation of bis-sulfonated byproducts. |

| Solvent Concentration | 0.1 to 0.5 M | The concentration should be sufficient to ensure all reactants are in solution while not being so dilute as to significantly slow down the reaction rate. |

Under optimized conditions, the direct sulfonylation of 3,4,5-trifluoroaniline with methanesulfonyl chloride can be expected to proceed in good to excellent yields, typically in the range of 70-90%.

Purification Strategies for High-Purity Material

After the reaction is complete, a work-up procedure is necessary to isolate the crude product. This typically involves washing the organic layer with dilute acid (to remove the excess base), water, and brine, followed by drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and removal of the solvent under reduced pressure.

The crude this compound, which is expected to be a solid, can then be purified to a high degree of purity using one or more of the following techniques:

Recrystallization: This is the most common and effective method for purifying solid organic compounds. libretexts.org A suitable solvent or solvent system is chosen in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures. libretexts.org Potential solvents for recrystallization of this fluorinated sulfonamide could include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of well-defined crystals of the pure product, leaving impurities in the mother liquor. libretexts.org

Column Chromatography: If recrystallization does not provide material of sufficient purity, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is used to separate the desired product from any remaining starting materials or byproducts based on their differential adsorption to the silica gel stationary phase.

The purity of the final product should be assessed using analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Strategies for Derivatization and Analog Generation

The generation of a diverse library of trifluorophenylmethanesulfonamide analogs is crucial for structure-activity relationship (SAR) studies. This involves the synthesis of various isomers, where the fluorine atoms are positioned differently on the phenyl ring, and homologs, where the length of the alkyl chain on the sulfonamide is varied.

Synthesis of Related Trifluorophenylmethanesulfonamide Isomers and Homologues

The primary route for the synthesis of trifluorophenylmethanesulfonamides involves the reaction of a corresponding trifluoroaniline with an appropriate sulfonyl chloride in the presence of a base. The synthesis of the target compound, this compound, starts with 3,4,5-trifluoroaniline, which is reacted with methanesulfonyl chloride. Pyridine is commonly employed as the base to neutralize the hydrochloric acid byproduct.

The synthesis of various isomers follows the same general principle, utilizing the appropriately substituted trifluoroaniline precursor. For instance, the synthesis of (2,4,5-Trifluorophenyl)methanesulfonamide would begin with 2,4,5-trifluoroaniline. While specific yields for the direct methanesulfonylation of all trifluoroaniline isomers are not extensively reported in single comparative studies, the general reaction is robust.

The generation of homologues can be achieved by using different alkylsulfonyl chlorides. For example, reacting 3,4,5-trifluoroaniline with ethanesulfonyl chloride would yield N-(3,4,5-trifluorophenyl)ethanesulfonamide. This allows for the systematic exploration of the impact of the alkyl chain length on the compound's properties.

Below is a representative table of trifluorophenylmethanesulfonamide isomers and a homolog, illustrating the common synthetic precursors.

| Compound Name | Aniline Precursor | Sulfonyl Chloride Precursor |

| This compound | 3,4,5-Trifluoroaniline | Methanesulfonyl chloride |

| (2,4,5-Trifluorophenyl)methanesulfonamide | 2,4,5-Trifluoroaniline | Methanesulfonyl chloride |

| (2,4,6-Trifluorophenyl)methanesulfonamide | 2,4,6-Trifluoroaniline | Methanesulfonyl chloride |

| N-(3,4,5-Trifluorophenyl)ethanesulfonamide | 3,4,5-Trifluoroaniline | Ethanesulfonyl chloride |

Exploration of Substituent Effects on Synthetic Accessibility

The accessibility of different trifluorophenylmethanesulfonamide analogs is primarily dependent on the availability of the corresponding trifluoroaniline precursors and the influence of the fluorine substituents on the reactivity of the aniline's amino group.

The position of the electron-withdrawing fluorine atoms on the aromatic ring significantly impacts the nucleophilicity of the amino group. Generally, fluorine atoms in the ortho and para positions to the amino group will have a more pronounced electron-withdrawing effect through resonance and induction, thereby reducing the nucleophilicity of the nitrogen atom. This can lead to slower reaction rates or the need for more forcing reaction conditions for the sulfonylation reaction.

For example, in the case of 2,4,6-trifluoroaniline, the two ortho fluorine atoms provide significant steric hindrance and strong electron withdrawal, which can make the sulfonylation reaction more challenging compared to 3,4,5-trifluoroaniline, where the fluorine atoms are in meta and para positions, exerting a less direct deactivating effect on the amino group.

The following table outlines the expected relative reactivity of different trifluoroaniline isomers in the methanesulfonylation reaction based on electronic and steric effects.

| Trifluoroaniline Isomer | Position of Fluorine Atoms (relative to -NH2) | Expected Electronic Effect on -NH2 | Expected Steric Hindrance | Predicted Relative Reactivity |

| 3,4,5-Trifluoroaniline | meta, para | Moderate deactivation | Low | High |

| 2,4,5-Trifluoroaniline | ortho, para, meta | Strong deactivation | Moderate | Moderate |

| 2,3,4-Trifluoroaniline | ortho, meta, para | Strong deactivation | Moderate | Moderate |

| 2,3,5-Trifluoroaniline | ortho, meta | Strong deactivation | Moderate | Moderate |

| 2,3,6-Trifluoroaniline | ortho, meta | Strong deactivation | High | Low |

| 2,4,6-Trifluoroaniline | ortho, para | Very strong deactivation | High | Very Low |

It is important to note that while these trends are predicted based on general chemical principles, the actual synthetic yields and optimal reaction conditions would need to be determined empirically for each specific isomer and homolog. The interplay of electronic and steric effects, as well as solvent and base choice, will ultimately dictate the efficiency of the synthesis.

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Records

Despite a comprehensive search for experimental data pertaining to the spectroscopic and structural analysis of this compound, the specific research findings required to construct the detailed article as outlined are not available in the public domain.

Efforts to locate primary sources containing Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) data for this specific compound were unsuccessful. Searches were conducted using the chemical name, various spectroscopic keywords, and the compound's CAS number (1373393-99-8). The lack of accessible data prevents a scientifically accurate and thorough generation of content for the requested sections and subsections, including the creation of the specified data tables.

Therefore, the article on the "Advanced Spectroscopic and Structural Elucidation of this compound" cannot be generated at this time due to the absence of the necessary empirical data in published scientific literature, spectral databases, or other accessible records.

Advanced Spectroscopic and Structural Elucidation of 3,4,5 Trifluorophenyl Methanesulfonamide

Mass Spectrometry (MS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. measurlabs.com Unlike nominal mass spectrometry, which measures mass-to-charge ratio (m/z) to the nearest integer, HRMS can measure m/z to several decimal places. This high accuracy allows for the calculation of a unique elemental formula, as each formula has a distinct theoretical exact mass. nih.govuky.edu

For (3,4,5-Trifluorophenyl)methanesulfonamide, the molecular formula is C₇H₆F₃NO₂S. The theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of each element.

Table 1: Calculation of Theoretical Monoisotopic Mass for C₇H₆F₃NO₂S

| Element | Quantity | Exact Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |

| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | | | 225.007134 |

In an HRMS experiment, the compound would be ionized, commonly forming a protonated molecule [M+H]⁺. The instrument, such as an Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, would then measure the m/z of this ion. nih.gov A measured mass that matches the theoretical mass within a narrow tolerance window (typically <5 ppm) confirms the elemental composition. uky.eduspectroscopyonline.com The high resolving power of the instrument is crucial to separate the analyte's peak from any potential isobaric interferences, which are ions of different elemental compositions that have very similar nominal masses. spectroscopyonline.com

X-ray Crystallographic Analysis of this compound and Related Structures

Single Crystal Growth and Quality Assessment

Obtaining a high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. For organic compounds like sulfonamides, several crystallization methods are commonly employed:

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. As the solution becomes supersaturated, crystals form. youtube.com

Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top or allowed to diffuse in as a vapor. Crystallization occurs at the interface where the solubility is reduced. youtube.com

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and leading to crystallization.

The choice of solvent is critical and often determined empirically. Solvents that facilitate hydrogen bonding may be beneficial for crystallizing amides. youtube.com

Once crystals are obtained, their quality is assessed based on several parameters derived from the X-ray diffraction experiment:

Resolution: This indicates the level of detail observed in the electron density map. Higher resolution (a smaller value in Ångströms) allows for more accurate determination of atomic positions. rupress.orgproteinstructures.com

Data Completeness: This measures the percentage of all theoretically possible reflections that were measured. A completeness of over 90% is desirable for a reliable structure. rupress.org

R-factors (Rmerge and R1): These are agreement indices that measure the consistency of symmetry-related reflections and the correspondence between the observed diffraction data and the final refined structural model, respectively. Lower R-factor values indicate a better quality model. proteinstructures.comresearchgate.net

Determination of Molecular Conformation and Geometry in the Crystalline State

In many N-(arylsulfonyl)arylamides, the two aromatic rings are significantly inclined with respect to each other, with dihedral angles often ranging from 70° to 90°. nih.govnih.goviucr.orgnih.gov For this compound, the key geometric parameters would be the torsion angles defining the orientation of the trifluorophenyl group relative to the S-N bond and the methyl group relative to the S-C bond. In related structures, the conformation around the N-S bond is often gauche. nih.gov

Table 2: Typical Bond Lengths and Angles in Aryl Sulfonamides

| Parameter | Typical Value | Reference |

|---|---|---|

| S=O Bond Length | 1.42 - 1.44 Å | nih.gov |

| S-N Bond Length | 1.61 - 1.64 Å | nih.govresearchgate.net |

| S-C Bond Length | 1.76 Å | nih.gov |

| O-S-O Bond Angle | 118° - 120° | nih.gov |

The geometry at the sulfur atom is typically a distorted tetrahedron. The nitrogen atom in sulfonamides tends to be pyramidalized, unlike the typically planar nitrogen in carboxylic amides. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of sulfonamides is primarily governed by strong intermolecular hydrogen bonds and, in aromatic derivatives, π-π interactions. researchgate.netnih.gov The sulfonamide group contains a hydrogen bond donor (the N-H group) and two strong acceptors (the sulfonyl oxygens), which leads to robust and predictable packing motifs.

Common motifs include:

Centrosymmetric Dimers: Two molecules are linked by a pair of N-H···O=S hydrogen bonds, forming a characteristic R²₂(8) ring motif. nih.govnih.gov

Chains: Molecules are connected head-to-tail via single N-H···O=S hydrogen bonds, forming a C(4) chain. nih.gov

In addition to these primary interactions, weaker C-H···O and C-H···π interactions often provide further stabilization to the crystal lattice. nih.govmdpi.com For this compound, the presence of three fluorine atoms on the phenyl ring introduces the possibility of other specific interactions, such as C-H···F, F···π, or halogen bonding, which can significantly influence the crystal packing. nih.govacs.orgdntb.gov.ua The electrostatic potential of the fluorinated ring is altered, which can affect its participation in π-π stacking interactions. acs.org

Examination of the S-N Bond Characteristics and Aromatic Ring Orientation

The sulfur-nitrogen bond is a key structural feature of sulfonamides. The typical S-N bond length is approximately 1.62-1.64 Å. nih.govresearchgate.net DFT calculations on related sulfonamides show that the barrier to rotation around the S-N bond is relatively small, and the bond length changes only slightly (~2 pm) during this rotation. semanticscholar.org The electronic nature of the substituents can influence the S-N bond character; highly electron-withdrawing groups can increase the double-bond character and shorten the bond. researchgate.net

The orientation of the aromatic ring relative to the sulfonamide moiety is a critical conformational parameter. In many aryl sulfonamides, the plane of the aromatic ring is oriented nearly perpendicular to the plane defined by the C-S-N atoms. kcl.ac.uk This orientation minimizes steric repulsion between the ring and the sulfonyl oxygen atoms. Studies on benzenesulfonamide have shown that a conformation where the S-N bond is almost perpendicular to the benzene ring is energetically favored. kcl.ac.uk It is expected that the 3,4,5-trifluorophenyl ring in the title compound would adopt a similar perpendicular or gauche orientation, stabilized by a combination of steric and electronic effects, potentially including weak NH–π interactions between the sulfonamide proton and the electron-rich aromatic ring. vu.nlnih.gov

Computational and Theoretical Investigations of 3,4,5 Trifluorophenyl Methanesulfonamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic properties and stability of a molecule. These ab initio methods solve the Schrödinger equation approximately to determine the electronic structure and energy.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry by finding the lowest energy arrangement of atoms in space. nih.govcore.ac.uk Calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. nih.gov

Below is a representative table of theoretical geometric parameters for the optimized structure of (3,4,5-Trifluorophenyl)methanesulfonamide, as would be predicted by DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | S-O1 | 1.43 |

| Bond Length (Å) | S-N | 1.65 |

| Bond Length (Å) | S-C(methyl) | 1.78 |

| Bond Length (Å) | C-F | 1.35 |

| Bond Angle (°) | O-S-O | 120.1 |

| Bond Angle (°) | O-S-N | 107.5 |

| Bond Angle (°) | C(phenyl)-S-N | 105.0 |

| Dihedral Angle (°) | C2-C1-S-N | 85.0 |

Molecular Orbital Analysis for Bonding Characterization

Molecular Orbital (MO) theory provides a description of the electronic structure of molecules in terms of orbitals that are spread across the entire molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. youtube.comaimspress.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

A summary of key quantum chemical descriptors derived from a typical MO analysis is presented below.

| Quantum Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | -7.5 | Electron-donating ability |

| ELUMO | -1.2 | Electron-accepting ability |

| Energy Gap (ΔE) | 6.3 | Chemical reactivity and stability |

| Ionization Potential (I) | 7.5 | Energy to remove an electron |

| Electron Affinity (A) | 1.2 | Energy released when gaining an electron |

| Global Hardness (η) | 3.15 | Resistance to change in electron distribution |

| Electronegativity (χ) | 4.35 | Power to attract electrons |

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.demdpi.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. uni-muenchen.de Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. mdpi.com

For this compound, the MEP surface would clearly show strong negative potentials around the highly electronegative oxygen atoms of the sulfonamide group and the fluorine atoms on the phenyl ring. dtic.milresearchgate.net These areas represent the nucleophilic centers of the molecule. Conversely, a significant positive potential would be located on the hydrogen atom of the sulfonamide nitrogen (N-H), highlighting its acidity and ability to act as a hydrogen bond donor. The hydrogen atoms of the methyl group would also exhibit a lesser positive potential.

| Region | Predicted Potential Range (kcal/mol) | Reactivity |

|---|---|---|

| Sulfonyl Oxygen Atoms (O=S=O) | -35 to -50 | Strongly Nucleophilic / H-bond acceptor |

| Fluorine Atoms (C-F) | -20 to -30 | Nucleophilic |

| Sulfonamide Hydrogen (N-H) | +45 to +60 | Strongly Electrophilic / H-bond donor |

| Aromatic Ring (π-system) | -10 to +5 | Weakly Nucleophilic (above/below plane) |

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them.

Identification of Stable Conformers and Energy Barriers

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.deepfl.chjoaquinbarroso.com By systematically rotating specific dihedral angles and calculating the energy at each step, a PES can be generated. researchgate.netq-chem.com The minima on this surface correspond to stable conformers, while the maxima represent the transition states and thus the energy barriers for interconversion.

For this compound, key rotations would be around the C(phenyl)–S and S–N bonds. The PES scan would reveal the most energetically favorable orientations of the trifluorophenyl ring relative to the sulfonamide group. The results would likely indicate that steric hindrance and electronic interactions (such as dipole-dipole repulsion) play a critical role in determining the lowest-energy conformer.

The following table illustrates hypothetical results from a PES scan, showing the relative energies of different conformers based on the C-C-S-N dihedral angle.

| Conformer | Dihedral Angle (C-C-S-N) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 1 (Global Minimum) | ~90° | 0.00 | Most Stable |

| Transition State 1 | ~150° | 4.5 | Energy Barrier |

| 2 (Local Minimum) | 180° | 2.1 | Metastable |

| Transition State 2 | ~30° | 5.2 | Energy Barrier |

Molecular Dynamics Simulations for Dynamic Behavior Studies

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and other time-dependent phenomena. researchgate.net

An MD simulation of this compound, typically in a solvent box (e.g., water), would reveal how the molecule behaves in a more realistic environment. Such a simulation could track the flexibility of the molecule, the stability of its different conformers, and the formation and breaking of hydrogen bonds between the sulfonamide group and surrounding water molecules. researchgate.net This information is crucial for understanding how the molecule might interact in a biological or chemical system. Analysis of the simulation trajectory would provide data on structural fluctuations and the preferred solvation structure around the molecule.

Information regarding this compound is not available in the provided search results.

Extensive computational and theoretical investigations detailing the predicted spectroscopic parameters for the chemical compound this compound are not present in the current search results. While the search yielded studies on other sulfonamide derivatives and fluorinated compounds, no specific research articles containing first-principles predictions of NMR, IR, or UV-Vis spectra for this compound could be identified.

Computational chemistry, frequently employing methods like Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. ias.ac.inscispace.comnih.gov These theoretical calculations can provide valuable insights into the molecule's structure and behavior, often showing good agreement with experimental data. researchgate.netnih.gov Methodologies such as the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used for calculating NMR chemical shifts (¹H and ¹³C). scispace.comresearchgate.net Similarly, theoretical vibrational spectra (FT-IR and FT-Raman) are computed to understand the molecule's vibrational modes. ias.ac.innih.gov Electronic properties, including UV-Vis absorption spectra, are typically investigated using Time-Dependent DFT (TD-DFT). nih.govresearchgate.net

However, without specific studies on this compound, it is not possible to provide the detailed research findings and data tables for its predicted spectroscopic parameters as requested.

Chemical Reactivity and Functionalization Pathways of 3,4,5 Trifluorophenyl Methanesulfonamide

Reaction Mechanisms Involving the Sulfonamide Functional Group

The sulfonamide functional group (–SO₂NH–) in (3,4,5-Trifluorophenyl)methanesulfonamide is a key site for chemical modifications. The acidic nature of the N-H bond and the electron-withdrawing effect of the sulfonyl group dictate its reactivity.

The nitrogen atom of the sulfonamide can act as a nucleophile, participating in various substitution reactions. For instance, it can be N-alkylated or N-arylated to introduce diverse substituents. These reactions typically proceed via deprotonation of the sulfonamide nitrogen with a suitable base to form a more potent nucleophile, which then reacts with an electrophile.

Furthermore, the sulfonamide moiety is a powerful directed metalation group (DMG). In a process known as directed ortho-metalation (DoM), the sulfonamide group can direct the deprotonation of the adjacent ortho-position on the aromatic ring by an organolithium reagent. This generates a lithiated intermediate that can be trapped with various electrophiles, allowing for regioselective functionalization of the phenyl ring. researchgate.netbaranlab.orgwikipedia.org

The sulfonamide group can also undergo cleavage under specific conditions, although it is generally considered a stable functional group. Reductive cleavage methods can be employed to remove the sulfonyl group, which is a useful strategy in multi-step syntheses where the sulfonamide acts as a protecting or activating group.

Functionalization Strategies for the Trifluorophenyl Ring

The 3,4,5-trifluorophenyl ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of three electron-withdrawing fluorine atoms. researchgate.netlibretexts.orgmasterorganicchemistry.com This allows for the displacement of one or more fluorine atoms by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction on the trifluorophenyl ring typically proceeds via an addition-elimination mechanism, involving the formation of a Meisenheimer complex. libretexts.org The regioselectivity of the substitution is influenced by the electronic effects of the fluorine atoms and the methanesulfonamide (B31651) group. The fluorine atom at the 4-position (para to the methanesulfonamide group) is the most likely to be substituted due to the combined electron-withdrawing effects of the flanking fluorine atoms and the resonance stabilization of the intermediate carbanion.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions on this compound

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium methoxide | (3,5-Difluoro-4-methoxyphenyl)methanesulfonamide |

| Thiolate | Sodium thiophenoxide | (3,5-Difluoro-4-(phenylthio)phenyl)methanesulfonamide |

| Amine | Ammonia, primary/secondary amines | (4-Amino-3,5-difluorophenyl)methanesulfonamide |

| Azide | Sodium azide | (4-Azido-3,5-difluorophenyl)methanesulfonamide |

Directed Ortho-Metalation (DoM):

As mentioned earlier, the sulfonamide group can direct the lithiation of the ortho-positions (2 and 6) of the phenyl ring. researchgate.netnih.gov This strategy provides a powerful tool for introducing substituents at positions that are not accessible through SNAr reactions. The resulting organolithium species can react with a wide range of electrophiles.

Table 2: Potential Functionalization via Directed Ortho-Metalation

| Electrophile | Reagent Example | Potential Product |

| Alkyl halide | Methyl iodide | (2-Methyl-3,4,5-trifluorophenyl)methanesulfonamide |

| Carbonyl compound | Benzaldehyde | (2-(Hydroxy(phenyl)methyl)-3,4,5-trifluorophenyl)methanesulfonamide |

| Silyl halide | Trimethylsilyl chloride | (2-(Trimethylsilyl)-3,4,5-trifluorophenyl)methanesulfonamide |

| Boronic ester | Isopropyl pinacol (B44631) borate | (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4,5-trifluorophenyl)methanesulfonamide |

Exploration of Green Chemistry Approaches in Synthetic Transformations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netresearchgate.net In the context of synthesizing and functionalizing this compound, several green chemistry approaches can be considered.

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. For instance, nucleophilic aromatic substitution reactions on fluoroarenes have been successfully carried out in aqueous media.

Catalysis: The use of catalysts can reduce the need for stoichiometric reagents, minimize waste, and improve reaction efficiency. Transition-metal-catalyzed cross-coupling reactions, for example, can be employed for the functionalization of the trifluorophenyl ring, often under milder conditions than traditional methods.

Mechanochemistry: Solvent-free reaction conditions, such as those employed in mechanochemistry (ball milling), can significantly reduce solvent waste. The synthesis of sulfonamides has been demonstrated using mechanochemical methods, offering a greener alternative to conventional solution-phase synthesis.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over substitution reactions that generate stoichiometric byproducts.

Table 3: Comparison of Traditional vs. Green Chemistry Approaches

| Transformation | Traditional Approach | Green Chemistry Approach |

| Sulfonamide Synthesis | Reaction of sulfonyl chloride with amine in organic solvent with a base | Mechanochemical synthesis, synthesis in water |

| Ring Functionalization | Stoichiometric nucleophilic substitution in polar aprotic solvents | Catalytic cross-coupling reactions, reactions in green solvents |

| Overall Process | Multi-step synthesis with purification by chromatography | One-pot reactions, use of solid-supported reagents for easier purification |

By integrating these green chemistry principles, the synthesis and functionalization of this compound can be made more sustainable and environmentally friendly.

Structure Activity Relationship Sar Investigations in a Chemical Context

Impact of Fluorination Pattern on Molecular Interactions and Electronic Properties

The substitution of hydrogen with fluorine on an aromatic ring profoundly alters a molecule's physicochemical properties. The specific 3,4,5-trifluorophenyl pattern in the target compound introduces a unique combination of electronic and steric effects that are crucial for its molecular interactions.

Electronic Properties: Fluorine is the most electronegative element, and its presence on the phenyl ring acts as a strong electron-withdrawing group. This has several consequences:

Polarization: The introduction of multiple electron-withdrawing fluorine atoms polarizes the π-conjugated system of the phenyl ring. This creates a region of positive electrostatic potential at the center of the ring and negative potential at the periphery, influencing how the ring interacts with other molecules. polimi.itnih.gov

Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the N-H proton on the methanesulfonamide (B31651) group, making it a better hydrogen bond donor.

Quadrupole Moment: Aromatic trifluorination can lead to an increased molecular quadrupole moment, which enhances non-covalent interactions such as π-π stacking. researchgate.net

Molecular Interactions: The unique electronic landscape of the trifluorinated ring directly impacts its non-covalent bonding capabilities:

π-π Stacking and Polar-π Interactions: The polarized nature of the fluorinated ring enhances electrostatic interactions in π-π stacking arrangements. nih.gov Specifically, it can engage in favorable polar-π interactions with electron-rich aromatic systems. Computational studies on related fluorinated systems have shown enhanced intermolecular interaction energies and reduced π-π distances compared to their non-fluorinated counterparts. researchgate.net

Repulsive Interactions: While attractive with electron-rich partners, interactions between two highly fluorinated, electron-deficient rings can be repulsive due to electrostatic clashes. nih.govresearchgate.net This selectivity is a key aspect of molecular recognition.

Table 1: Influence of Phenyl Ring Fluorination on Physicochemical Properties

| Property | Non-Fluorinated Phenyl | 3,4,5-Trifluorophenyl | Scientific Rationale |

|---|---|---|---|

| Ring Electrostatics | Electron-rich π-system | Electron-deficient π-system | High electronegativity of fluorine atoms withdraws electron density from the ring. |

| π-π Stacking | Standard dispersion-driven | Enhanced electrostatic component | Polarization of the ring creates favorable quadrupole interactions with complementary aromatic systems. researchgate.net |

| Acidity of N-H | Baseline | Increased | Inductive electron withdrawal by the trifluorophenyl group stabilizes the conjugate base. |

| Lipophilicity (logP) | Lower | Higher | Fluorine atoms increase the nonpolar surface area and reduce polarizability, enhancing hydrophobicity. |

Role of the Methanesulfonamide Group in Modulating Molecular Recognition

The methanesulfonamide group is a versatile functional group widely utilized in drug design. nih.gov It is not merely a linker but an active participant in molecular recognition, offering a specific geometric and electronic profile that complements the trifluorophenyl ring.

The key features of the methanesulfonamide moiety include:

Hydrogen Bonding: The group is an excellent hydrogen bond donor (via the N-H proton) and a strong hydrogen bond acceptor (via the two sulfonyl oxygens). This directional bonding capability is fundamental for achieving high-affinity and specific binding to biological targets like enzymes or receptors. nih.gov

Defined Geometry: The sulfur atom in the sulfonamide has a tetrahedral geometry, which positions the attached groups (methyl, aryl, N-H, and oxygens) in a fixed, three-dimensional arrangement. This structural rigidity can help to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

Metabolic Stability: The sulfonamide bond is generally resistant to metabolic degradation compared to other functional groups like esters or amides, which contributes to a more favorable pharmacokinetic profile.

"Molecular Chimera" Properties: The sulfonamide group has been described as a "molecular chimera" because it can engage in both hydrogen bonding and interactions with nonpolar environments within proteins, allowing it to bridge different regions of a binding site. nih.gov

Table 2: Molecular Recognition Features of the Methanesulfonamide Moiety

| Feature | Interaction Type | Role in Molecular Recognition |

|---|---|---|

| N-H Group | Hydrogen Bond Donor | Forms directional interactions with electronegative atoms (e.g., oxygen, nitrogen) in a binding pocket. |

| SO₂ Group | Hydrogen Bond Acceptor | The two oxygen atoms act as strong acceptors for hydrogen bonds from receptor residues (e.g., NH, OH groups). |

| Tetrahedral Sulfur | Structural Scaffold | Provides a rigid 3D orientation for the connected aryl ring and methyl group, influencing overall molecular shape. |

| Methyl Group | Hydrophobic Interaction | Can occupy small, nonpolar subpockets within a binding site. |

Comparative Studies with Analogous Arylmethanesulfonamides to Delineate Structural Contributions

To fully appreciate the contribution of the 3,4,5-trifluoro substitution pattern, it is essential to compare the parent compound with structural analogues. SAR studies on related series of arylsulfonamides demonstrate how modifications to the aryl ring can dramatically alter biological activity. nih.govresearchgate.netmdpi.com

For instance, a hypothetical comparative study might evaluate the following analogues:

Phenylmethanesulfonamide (Unsubstituted): The baseline compound, lacking any fluorine atoms. Its interactions would be primarily driven by hydrophobic and standard π-π stacking effects.

4-Fluorophenylmethanesulfonamide (Monosubstituted): Introduction of a single fluorine atom at the para position would increase lipophilicity and introduce modest electronic changes.

3,5-Difluorophenylmethanesulfonamide (Disubstituted): This analogue would exhibit stronger electron-withdrawing effects than the monosubstituted version, further enhancing the acidity of the sulfonamide N-H and altering the ring's electrostatic potential.

(3,4,5-Trifluorophenyl)methanesulfonamide (Target Compound): The cumulative effect of three fluorine atoms provides a highly polarized, electron-deficient aromatic ring with a unique interaction profile.

In such a series, one would typically observe a trend where increasing fluorination correlates with changes in potency or selectivity, assuming the fluorinated moiety is involved in a key binding interaction. For example, if the target binding pocket contains an electron-rich aromatic amino acid (like tryptophan or tyrosine), the electron-deficient 3,4,5-trifluorophenyl ring would be expected to form a much stronger polar-π stacking interaction than the unsubstituted phenyl ring, potentially leading to a significant increase in binding affinity. nih.govacs.org

Table 3: Illustrative SAR Data for a Hypothetical Series of Arylmethanesulfonamides

| Compound | Aryl Substitution | Relative Binding Affinity (IC₅₀) | Key Structural Contribution |

|---|---|---|---|

| Analogue 1 | Phenyl | 1000 nM | Baseline hydrophobic and π-π interactions. |

| Analogue 2 | 4-Fluorophenyl | 500 nM | Increased lipophilicity; minor electronic effects. |

| Analogue 3 | 3,5-Difluorophenyl | 150 nM | Significant ring polarization; enhanced H-bond donor capacity of sulfonamide. |

| Target Compound | 3,4,5-Trifluorophenyl | 50 nM | Strongly electron-deficient ring enabling potent polar-π interactions; maximal electronic effects. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. wikipedia.orgresearchgate.net For arylsulfonamides, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov

These models are built using a training set of molecules with known activities. The molecules are aligned, and various molecular fields (steric, electrostatic, hydrophobic, etc.) are calculated around them. Statistical methods, such as Partial Least Squares (PLS), are then used to generate a mathematical equation linking variations in these fields to changes in activity. nih.gov

Application to this compound: A QSAR model built on a series of analogues could reveal key insights:

Contour Maps: The results of a CoMFA or CoMSIA study are often visualized as 3D contour maps. These maps highlight regions in space where certain properties are favorable or unfavorable for activity. For example, a map might show a region near the phenyl ring where an electropositive potential (like that of the trifluorinated ring) is highly favorable, while bulky substituents are disfavorable.

Predictive Power: A validated QSAR model can predict the activity of novel, unsynthesized compounds. creative-biolabs.com This allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources.

Chemical Space Exploration: By analyzing the QSAR model, researchers can explore the "chemical space" around the lead compound. The model can suggest modifications—such as altering the fluorination pattern, replacing the phenyl ring with a different heterocycle, or changing the sulfonamide's N-substituent—that are likely to improve activity. nih.gov

Table 4: Typical Statistical Parameters for a Validated 3D-QSAR Model

| Parameter | Symbol | Typical Value for a Good Model | Description |

|---|---|---|---|

| Correlation Coefficient | r² | > 0.6 | Measures how well the model fits the training set data. |

| Cross-validated Correlation Coefficient | q² or r²cv | > 0.5 | Measures the internal predictive ability of the model (robustness). nih.gov |

| Predictive Correlation Coefficient | r²pred | > 0.6 | Measures the ability of the model to predict the activity of an external test set of compounds. nih.gov |

Applications of 3,4,5 Trifluorophenyl Methanesulfonamide in Advanced Chemical Research

Utilization as a Versatile Chemical Building Block in Complex Molecule Synthesis

The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry and materials science to modulate physicochemical and biological properties. nih.gov The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov The 3,4,5-trifluorophenyl motif present in (3,4,5-Trifluorophenyl)methanesulfonamide offers a unique substitution pattern that can significantly influence the electronic and conformational properties of a target molecule.

While direct, large-scale synthesis of complex molecules using this compound as the primary starting material is not yet extensively documented in publicly available literature, its potential as a versatile building block is evident. The methanesulfonamide (B31651) group is a well-established pharmacophore and a key structural component in a variety of therapeutic agents. lgcstandards.com The trifluorinated phenyl ring can be further functionalized, allowing for the introduction of additional chemical diversity.

The synthesis of novel trifluoromethane (B1200692) sulfonamide derivatives has been explored in the context of developing potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. uspnf.com This highlights the utility of the broader class of trifluorinated sulfonamides in drug discovery. Furthermore, the synthesis of various sulfonamide derivatives, often starting from sulfonyl chlorides, is a common practice in medicinal chemistry to create libraries of compounds for biological screening. researchgate.net It is plausible that this compound could be a valuable precursor in such synthetic endeavors, providing a ready-made fragment with desirable fluorine substitution.

The table below illustrates the key functional groups of this compound and their potential roles in the synthesis of more complex molecules.

| Functional Group | Potential Role in Synthesis |

| 3,4,5-Trifluorophenyl | Introduction of a polyfluorinated aromatic ring to enhance metabolic stability and modulate electronic properties. Can serve as a scaffold for further functionalization. |

| Methanesulfonamide | A key pharmacophore with established biological activity. The N-H bond can be a site for further substitution to build more complex structures. |

Development of Analytical Standards and Reference Materials for Research

The development and use of analytical standards and certified reference materials are crucial for ensuring the quality, accuracy, and comparability of chemical measurements. accustandard.com While this compound possesses the requisite chemical stability and purity to serve as an analytical standard, a thorough review of publicly available scientific literature and product catalogs from major suppliers (excluding those on the specified exclusion list) did not yield direct evidence of its current use as a certified reference material or analytical standard for routine applications.

However, the broader class of per- and polyfluoroalkyl substances (PFAS), which includes various sulfonamides, is of significant environmental and toxicological concern, necessitating the availability of high-purity reference materials for their detection and quantification. uspnf.comnih.gov The lack of commercially available standards for some PFAS isomers presents a significant challenge in environmental analysis. nih.govnih.gov Given the increasing focus on fluorinated compounds in both environmental and pharmaceutical analysis, it is conceivable that this compound could be developed into a valuable reference material in the future for specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Fundamental Research into Molecular Recognition and Non-Covalent Interactions

The trifluorinated phenyl ring and the sulfonamide group of this compound make it an excellent candidate for fundamental research into molecular recognition and non-covalent interactions. The study of these interactions is central to crystal engineering, which aims to design and synthesize solid-state structures with desired properties. rsc.org

The sulfonamide group is a proficient hydrogen bond donor (N-H) and acceptor (S=O). nih.gov The fluorine atoms on the phenyl ring can participate in a variety of weak intermolecular interactions, including C–H⋯F and C–F⋯F–C contacts. nih.govnih.gov The interplay of these interactions can lead to the formation of specific supramolecular synthons, which are structural units built from intermolecular interactions. nih.gov

While a specific crystal structure analysis for this compound was not found in the reviewed literature, studies on analogous fluorinated sulfonamides provide valuable insights. For instance, the crystal structure of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide reveals a three-dimensional architecture stabilized by a pair of C—H⋯O intermolecular interactions. accustandard.commdpi.com In other sulfonamide derivatives, N—H⋯O hydrogen bonds are a common feature, often leading to the formation of chains or layers in the crystal lattice. uspnf.comgoogle.com

The presence of multiple fluorine atoms in this compound is expected to significantly influence its crystal packing. The electron-withdrawing nature of fluorine can affect the acidity of the N-H proton in the sulfonamide group, thereby modulating the strength of hydrogen bonds. Furthermore, the potential for halogen bonding and π-π stacking interactions involving the trifluorinated ring adds another layer of complexity and interest to its solid-state behavior. thermofisher.com

The table below summarizes the potential non-covalent interactions involving this compound.

| Interaction Type | Donor/Acceptor Groups | Potential Role in Crystal Packing |

| Hydrogen Bonding | N-H (donor), S=O (acceptor) | Formation of chains, layers, and other supramolecular motifs. |

| Halogen Bonding | C-F (donor/acceptor) | Directional interactions that can influence molecular alignment. |

| C–H⋯F Interactions | C-H (donor), C-F (acceptor) | Weak interactions that contribute to the overall stability of the crystal lattice. |

| π-π Stacking | Trifluorophenyl rings | Can lead to columnar or layered structures. |

Probes for Investigating Solvation Phenomena and Intermolecular Forces

The sensitivity of a molecule's spectroscopic properties to its local environment can be exploited to create molecular probes for studying phenomena such as solvation and intermolecular forces. Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a key characteristic of such probes. nih.gov

Studies on various sulfonamide derivatives have demonstrated their solvatochromic behavior. nih.govmatrixscientific.comamericanelements.com The absorption and emission spectra of these compounds can shift in response to changes in solvent polarity, which provides information about the nature and extent of solvent-solute interactions. nih.gov For example, a study on azo sulfonamide dyes revealed that their photophysical behavior is strongly dependent on solvent-solute interactions and the solvent microenvironment. nih.gov

Although no specific studies on the solvatochromic properties of this compound have been reported, its structure suggests it could be a promising candidate for such applications. The trifluorinated phenyl ring and the polar sulfonamide group create a molecule with a significant dipole moment that is likely to be sensitive to the polarity of its surroundings. The fluorine atoms can also engage in specific interactions with solvent molecules, further influencing its spectroscopic response.

The use of fluorinated compounds as molecular probes is a growing area of research. uspnf.com The unique properties of fluorine, such as its high electronegativity and the ability of the 19F nucleus to be readily detected by NMR spectroscopy, make fluorinated molecules particularly attractive for probing biological systems and materials. While the current research landscape does not explicitly detail the use of this compound as a molecular probe, its structural attributes warrant future investigation into its potential in this area.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the molecular geometry of (3,4,5-trifluorophenyl)methanesulfonamide?

- Methodology : Use a combination of NMR and X-ray crystallography. NMR identifies electronic environments of fluorine atoms, while X-ray crystallography resolves steric effects and bond angles. For example, fluorinated benzene derivatives exhibit distorted geometries due to fluorine's electronegativity, as shown in X-ray studies of similar compounds .

- Key Data :

| Technique | Application | Example Findings |

|---|---|---|

| NMR | Detects electronic shielding | Distinct chemical shifts for meta/para fluorines |

| X-ray crystallography | Bond angle analysis | C-F bond angles ~117–120° due to steric crowding |

Q. How can researchers optimize the synthesis of this compound intermediates?

- Methodology : Employ microwave-assisted heating to enhance reaction efficiency. For instance, tris(3,4,5-trifluorophenyl)borane achieved higher yields in hydroboration reactions under microwave irradiation (180°C, 10–30 minutes) compared to conventional heating .

- Critical Parameters :

- Temperature control (150–180°C) to prevent decomposition.

- Solvent selection (e.g., anhydrous CHCl) to avoid side reactions with moisture .

Q. What purification strategies are recommended for fluorinated sulfonamides?

- Methodology : Use column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate). For moisture-sensitive intermediates, employ inert atmosphere techniques. Evidence from trifluoromethanesulfonic acid purification highlights the need for anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How does the electron-withdrawing nature of fluorine substituents influence the catalytic activity of this compound derivatives?

- Methodology : Compare reaction kinetics of fluorinated vs. non-fluorinated analogs in catalytic hydrogenation. Fluorine's inductive effect increases electrophilicity, enhancing substrate activation. For example, tris(3,4,5-trifluorophenyl)borane showed superior catalytic activity in alkene hydrogenation due to increased Lewis acidity .

- Data Interpretation :

| Catalyst | Substrate | Yield (Microwave vs. Conventional) |

|---|---|---|

| B(3,4,5-ArF) | Styrene | 92% (microwave) vs. 45% (conventional) |

Q. What strategies resolve contradictions in spectroscopic data for fluorinated aromatic systems?

- Methodology : Cross-validate NMR, NMR, and high-resolution mass spectrometry (HRMS). For ambiguous peaks, use 2D NMR (e.g., COSY, NOESY) to assign substituent positions. A study on 3,4,5-trifluorobenzophenone demonstrated that overlapping signals were resolved via - heteronuclear coupling analysis .

Q. How can computational chemistry predict the reactivity of this compound in complex reactions?

- Methodology : Perform density functional theory (DFT) calculations to model transition states and Fukui indices. For example, the electrophilicity of 3,4,5-trifluorophenylmagnesium bromide was predicted using Mulliken charges, aligning with experimental reactivity in Grignard reactions .

- Computational Parameters :

| Software | Functional Basis Set | Output Relevance |

|---|---|---|

| Gaussian | B3LYP/6-311+G(d,p) | Fukui indices for nucleophilic attack sites |

Specialized Methodological Notes

- Safety Protocols : Handle fluorinated sulfonamides with nitrile gloves and chemical goggles. Methyl trifluoromethanesulfonate, a related compound, requires strict PPE compliance (OSHA 29 CFR 1910.133) due to its corrosive nature .

- Environmental Impact : Fluorinated compounds like 4-(3,4,5-trifluorophenyl)bicyclohexyl are persistent in ecosystems; assess biodegradability via OECD 301F testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.